![molecular formula C13H16BrNO2 B3434378 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901920-73-8](/img/no-structure.png)

1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . This suggests that “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” could potentially be used in the design of new drugs.

Anticancer Applications

Piperidine derivatives have been utilized as anticancer agents . They have shown antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . This suggests that “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” could potentially have antiviral properties.

Antimalarial Applications

Piperidine derivatives have been used in the treatment of malaria . This suggests potential antimalarial applications for “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid”.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . This suggests that “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” could potentially have antimicrobial and antifungal properties.

Antihypertensive Applications

Piperidine derivatives have been used as antihypertensive agents . This suggests that “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” could potentially have antihypertensive properties.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . This suggests that “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” could potentially have analgesic and anti-inflammatory properties.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This suggests that “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” could potentially have antipsychotic properties.

Mécanisme D'action

Target of Action

It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Mode of Action

Piperidine derivatives have been associated with various modes of action depending on their specific structure and the target they interact with .

Biochemical Pathways

Piperidine derivatives are known to interact with a variety of biochemical pathways depending on their specific structure and target .

Result of Action

Piperidine derivatives have been associated with a variety of biological and pharmacological activities .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid involves the reaction of 2-bromobenzyl chloride with piperidine-4-carboxylic acid in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromobenzyl chloride", "piperidine-4-carboxylic acid", "base (e.g. triethylamine)" ], "Reaction": [ "Add 2-bromobenzyl chloride to a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by recrystallization or column chromatography." ] } | |

Numéro CAS |

901920-73-8 |

Nom du produit |

1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid |

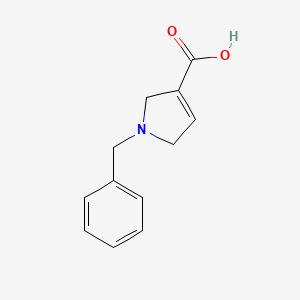

Formule moléculaire |

C13H16BrNO2 |

Poids moléculaire |

298.18 g/mol |

Nom IUPAC |

1-[(2-bromophenyl)methyl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) |

Clé InChI |

WKRVZVBSIUKSES-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br |

SMILES canonique |

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B3434297.png)

![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B3434333.png)

![2-Tert-butyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B3434347.png)

![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3434368.png)